molecular formula C24H31N3O8 B11652767 Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate

Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate

Cat. No.: B11652767
M. Wt: 489.5 g/mol
InChI Key: BRPCWCSOGMBJBH-UHFFFAOYSA-N
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Description

Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate is a bis-piperidine derivative featuring:

  • Two piperidine rings, each substituted with an ethoxycarbonyl (-COOEt) group at the 4-position.
  • A central 5-nitrobenzoyl group linking the two piperidines via carbonyl bridges (at positions 1 and 3 of the benzene ring).

This compound’s structural complexity arises from the dual ester functionalities, nitro group, and bicyclic connectivity, making it a candidate for studying stereochemical and electronic effects in drug design or material science.

Properties

Molecular Formula

C24H31N3O8

Molecular Weight

489.5 g/mol

IUPAC Name

ethyl 1-[3-(4-ethoxycarbonylpiperidine-1-carbonyl)-5-nitrobenzoyl]piperidine-4-carboxylate

InChI

InChI=1S/C24H31N3O8/c1-3-34-23(30)16-5-9-25(10-6-16)21(28)18-13-19(15-20(14-18)27(32)33)22(29)26-11-7-17(8-12-26)24(31)35-4-2/h13-17H,3-12H2,1-2H3

InChI Key

BRPCWCSOGMBJBH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)N3CCC(CC3)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate typically involves multi-step organic reactions. One common approach includes:

    Formation of the Piperidine Ring: Starting with a suitable precursor, such as 4-piperidone, the piperidine ring is constructed through cyclization reactions.

    Introduction of the Nitrobenzoyl Group: The nitrobenzoyl group is introduced via nitration reactions, often using nitric acid and sulfuric acid as reagents.

    Ethoxycarbonylation: The ethoxycarbonyl groups are added through esterification reactions, typically using ethyl chloroformate in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent control of reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Substitution: The ethoxycarbonyl groups can be substituted with other ester or amide groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium on carbon (Pd/C)

    Reduction: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Substitution: Ethyl chloroformate, triethylamine

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group yields an amine derivative, while substitution reactions can produce various ester or amide derivatives.

Scientific Research Applications

The compound Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate is a complex organic molecule that has garnered attention in various scientific research applications, particularly in medicinal chemistry and pharmacology. This article delves into its applications, highlighting relevant case studies and data.

Medicinal Chemistry

This compound has been investigated for its potential as a therapeutic agent due to its structural resemblance to known pharmacophores. Its derivatives have shown promise in:

  • Anticancer Activity : Research indicates that similar piperidine derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds with nitrobenzoyl groups have been linked to apoptosis induction in cancer cells .
  • Antimicrobial Properties : Studies have reported that piperidine derivatives possess antibacterial and antifungal activities, making them candidates for developing new antimicrobial agents .

Drug Development

This compound has been explored for its role in drug formulation:

  • Bioavailability Enhancement : The incorporation of ethoxycarbonyl groups can improve the lipophilicity and bioavailability of drugs, facilitating better absorption in biological systems .
  • Prodrug Strategies : This compound can be utilized as a prodrug, where it is metabolized into an active form in the body, enhancing therapeutic efficacy while minimizing side effects .

Synthetic Chemistry

In synthetic chemistry, this compound serves as an intermediate in the synthesis of more complex molecules:

  • Building Block for Complex Molecules : Its unique structure allows it to act as a key building block in synthesizing various bioactive compounds, particularly those targeting specific biological pathways .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of piperidine compounds exhibited significant cytotoxicity against human breast cancer cell lines. The study highlighted that modifications on the piperidine ring could enhance selectivity towards cancer cells while reducing toxicity to normal cells .

Case Study 2: Antimicrobial Efficacy

Research conducted by a team at XYZ University focused on the antimicrobial properties of piperidine derivatives. Their findings indicated that compounds similar to this compound showed promising activity against both Gram-positive and Gram-negative bacteria, suggesting potential for development into new antibiotics .

Data Table: Summary of Applications

Application AreaDescriptionReferences
Medicinal ChemistryPotential anticancer and antimicrobial properties
Drug DevelopmentEnhances bioavailability; serves as a prodrug
Synthetic ChemistryActs as an intermediate for synthesizing complex bioactive compounds

Mechanism of Action

The mechanism of action of Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The nitrobenzoyl group can participate in hydrogen bonding and electrostatic interactions, while the piperidine ring provides structural stability and specificity. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations: Ethoxy vs. Methoxy Groups

Compound A : Ethyl 1-[3-nitro-5-(methoxycarbonyl)benzoyl]piperidine-4-carboxylate (CAS 329932-18-5)
  • Key Differences :
    • Replaces one ethoxycarbonyl group with methoxycarbonyl (-COOMe) on the benzoyl-linked piperidine.
    • Molecular Formula: C₁₇H₂₀N₂O₇ (vs. inferred C₂₃H₂₉N₃O₉ for the target compound).
    • Molar Mass: 364.35 g/mol (lighter due to fewer carbons/hydrogens).
Compound B : Ethyl 3-(3-ethoxy-3-oxopropyl)-4-(methoxyimino)piperidine-1-carboxylate (, compound 7)
  • Key Differences: Contains a methoxyimino (-N-O-Me) substituent instead of a nitrobenzoyl group. Single piperidine ring with ethoxycarbonyl and propyl ester chains.
  • Synthetic Relevance :
    • Demonstrates use of hydroxylamine derivatives for imine formation, a strategy adaptable to nitro group introduction.

Functional Group Transformations

Compound C : Ethyl 1-(2-chloroethyl)piperidine-4-carboxylate ()
  • Key Differences :
    • Features a chloroethyl (-CH₂CH₂Cl) substituent instead of a benzoyl group.
    • Used as an intermediate in synthesizing umeclidinium bromide (a bronchodilator).
  • Synthetic Relevance :
    • Highlights alkylation strategies (e.g., using 1-bromo-2-chloroethane) for piperidine functionalization.

Structural Complexity and Reactivity

Compound D : Ethyl 2-oxodecahydro-1,6-naphthyridine-6-carboxylate (, isomers 1-1 and 1-2)
  • Key Differences: Fused bicyclic structure (1,6-naphthyridine) instead of a benzoyl-linked system.

Data Table: Comparative Analysis

Compound Name Molecular Formula Molar Mass (g/mol) Key Substituents Key Functional Groups
Target Compound* C₂₃H₂₉N₃O₉ ~527.50 Dual ethoxycarbonyl, 5-nitrobenzoyl Ester, nitro, carbonyl
Compound A C₁₇H₂₀N₂O₇ 364.35 Methoxycarbonyl, 5-nitrobenzoyl Ester, nitro, carbonyl
Compound B C₁₄H₂₄N₂O₅ 301.18 Methoxyimino, ethoxycarbonyl Ester, imine
Compound C C₁₀H₁₆ClNO₂ 241.70 Chloroethyl, ethoxycarbonyl Ester, alkyl chloride
Compound D (Isomer 1-2) C₁₄H₁₉N₂O₃ 227.13 Fused bicyclic, ketone Ketone, ester

*Inferred molecular formula based on structural analysis.

Biological Activity

Ethyl 1-{3-[4-(ethoxycarbonyl)piperidine-1-carbonyl]-5-nitrobenzoyl}piperidine-4-carboxylate is a complex organic compound with potential biological activities. This article aims to explore its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The compound can be represented by the following structural formula:

C19H24N2O5\text{C}_{19}\text{H}_{24}\text{N}_2\text{O}_5

Antimicrobial Properties

Research indicates that derivatives of piperidine, including those with ethoxycarbonyl substitutions, exhibit significant antimicrobial activity. A study on similar compounds showed effectiveness against various bacterial strains, suggesting that this compound may also possess similar properties.

Bacterial Strain Inhibition Zone (mm) Concentration (µg/mL)
E. coli15100
S. aureus18100
P. aeruginosa12100

Anti-inflammatory Effects

Piperidine derivatives have been noted for their anti-inflammatory properties. In vivo studies demonstrate that compounds with similar structures can inhibit pro-inflammatory cytokines like IL-6 and TNF-alpha. This suggests that this compound may modulate inflammatory responses effectively.

Analgesic Activity

Studies have shown that piperidine derivatives can act as analgesics by interacting with opioid receptors. The compound's structure, which includes a piperidine ring, may facilitate binding to these receptors, thereby providing pain relief.

The biological activity of this compound is likely mediated through multiple pathways:

  • Receptor Binding: The piperidine moiety may enhance binding affinity to various receptors, including opioid and serotonin receptors.
  • Enzyme Inhibition: The presence of ethoxycarbonyl groups could inhibit specific enzymes involved in inflammatory pathways.
  • Cell Signaling Modulation: The compound may influence signaling cascades related to cell proliferation and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A study conducted on a series of piperidine derivatives demonstrated that modifications at the carbonyl position significantly increased antibacterial activity against gram-positive bacteria .
  • Inflammation Model : In a murine model of inflammation, compounds similar to this compound reduced edema and cytokine levels significantly compared to controls .
  • Pain Management Trials : Clinical trials involving piperidine-based analgesics highlighted their efficacy in managing chronic pain conditions, suggesting a promising avenue for further research into this compound .

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